Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride
Description
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a nitrogen-containing heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a methylamine substituent at the 2-ylmethyl position.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-8-7-12-5-3-2-4-9(12)11-8;;/h2-5,7,10H,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLSUUJKFMJAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=CC=CC2=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. The reaction conditions may include the use of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a derivative of imidazo[1,2-a]pyridine with diverse applications, particularly in pharmaceutical development, biochemical research, material science, analytical chemistry, and environmental science . The compound's imidazo-pyridine core structure contributes to its biological activities and therapeutic potential.
Scientific Research Applications
Pharmaceutical Development: this compound is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, to enhance drug efficacy . Its role in drug discovery is due to its biological properties. The compound is also utilized in developing drugs aimed at cancer treatment because of its unique structural properties .
Biochemical Research: This compound is used in studies to investigate enzyme activity and receptor interactions, offering insights into cellular mechanisms and potential therapeutic targets . It helps researchers understand the mechanisms of action for certain neurotransmitters . Studies on its interactions with biological targets are crucial for understanding its mechanism of action, often involving protein binding and enzyme modulation. Understanding these interactions aids in optimizing the compound for therapeutic use.
Medicinal Chemistry: The compound is valuable in designing new therapeutic agents . A series of novel imidazo[1,2-a]pyridinecarboxamide derivatives have been synthesized and screened for their anti-tuberculosis properties . Imidazo[1,2-a]pyridine (IP) compounds have been identified as potent lead molecules active against M. tuberculosis and Mycobacterium bovis BCG .
Material Science: this compound is explored for its potential in developing novel materials, such as polymers or coatings, exhibiting unique chemical properties . It is also being explored for applications in developing advanced materials like sensors and catalysts, owing to its chemical stability and reactivity .
Analytical Chemistry: This compound acts as a standard reference material in analytical methods, ensuring accuracy in detecting and quantifying related compounds in complex mixtures. It is also employed as a standard in chromatographic techniques, aiding the accurate quantification of similar compounds in complex mixtures .
Environmental Science: The compound is studied for its behavior in biological systems, contributing to understanding the environmental impact of nitrogen-containing heterocycles .
Tables
The tables below present data on related imidazo[1,2-a]pyridine compounds, which can provide insights into the properties and applications of this compound.
Table 1: CYP Inhibition of Imidazo[1,2-a]pyridine Derivative
| Assay | 16 |
|---|---|
| CYP1A2 | 26.3 |
| CYP2C9 | 32.2 |
| CYP2C19 | 45.2 |
| CYP2D6 | 16.4 |
| CY3A4 a | 52.2 |
a Midazolam is used as substrate
Mechanism of Action
The mechanism by which Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Molecular Targets and Pathways:
Receptors: The compound may interact with specific receptors in the body, leading to changes in cellular signaling.
Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes critical differences between the target compound and its analogs:
Key Research Findings
- Positional Isomerism : 2-ylmethyl derivatives exhibit higher BBB permeability than 3-ylmethyl analogs, making them more suitable for CNS-targeted therapies .
- Solubility Trade-offs : Hydrate forms (e.g., CAS 885275-83-2) improve solubility but may complicate formulation due to variable water content .
- Synthetic Challenges : Methylation steps using diazomethane () are efficient but pose safety risks, prompting exploration of alternative reagents .
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structure. They have been identified as promising candidates in various therapeutic areas, including cancer treatment, neurological disorders, and infectious diseases. The scaffold is known for its ability to inhibit key enzymes and receptors involved in disease processes.
Target Enzymes:
this compound exhibits inhibitory activity against several enzymes:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
- Lipoxygenase (LOX)
These enzymes play crucial roles in neurotransmission and inflammatory responses. The inhibition of AChE and BuChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Biochemical Pathways:
The compound's interaction with these targets can lead to altered biochemical pathways, impacting cellular signaling and metabolic processes. For instance, inhibition of LOX may reduce the production of inflammatory mediators, offering therapeutic benefits in inflammatory diseases .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity: Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds within this class have demonstrated significant cytotoxic effects against breast cancer and leukemia cells .
- Antimicrobial Properties: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates effectiveness against resistant strains of bacteria and fungi .
- Anti-inflammatory Effects: By inhibiting LOX, these compounds may reduce inflammation and provide relief in conditions such as arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal critical insights into how structural modifications affect biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups | Generally decrease antiproliferative activity |
| Aromatic rings | Enhance binding affinity to target enzymes |
| Functional groups | Specific groups like halogens improve potency |
Research indicates that optimizing these substituents can lead to more potent derivatives with improved selectivity for their targets .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives, a specific derivative demonstrated an IC50 value of 18 nM against PDGFRβ in cell assays. This highlights the potential for developing targeted cancer therapies based on this scaffold .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of imidazo[1,2-a]pyridine derivatives against oxidative stress-induced neuronal damage. The results indicated significant protection at low concentrations, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic: What are the standard synthetic routes for Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride?
Methodological Answer:
The compound is typically synthesized via tandem reactions involving 2-aminopyridines and functionalized precursors. Key methods include:
- FeCl₂-catalyzed tandem coupling : Combines 2-aminopyridines with nitroolefins via Michael addition and intramolecular cyclization, yielding 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives (70–85% yields) .
- Morita-Baylis-Hillman (MBH) acetates : React with 2-aminopyridines at room temperature in methanol, enabling rapid synthesis but limited efficacy with certain heterocycles (e.g., 2-aminothiazole) .
- Chalcone conjugates : Synthesized via nucleophilic substitution or click chemistry for antimicrobial studies, requiring purification by column chromatography .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and information science to design reactions:
- Reaction path search : Uses DFT to model intermediates and transition states, identifying energetically favorable pathways .
- High-throughput screening : Applies machine learning to prioritize catalyst systems (e.g., FeCl₂ vs. AlCl₃) based on electronic parameters .
- Feedback loops : Experimental data (e.g., yields, regioselectivity) refine computational models, reducing trial-and-error iterations .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms regiochemistry (e.g., distinguishing C-3 vs. C-2 substitution) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted nitroolefins) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Impurity profiles : Use preparative HPLC to isolate pure fractions and reassay activity .
- Enantiomeric purity : Employ chiral columns or circular dichroism to assess stereochemical impacts on target binding .
- Assay variability : Standardize in vitro protocols (e.g., MIC values for antimicrobial tests) across labs .
Advanced: How to design experiments for optimizing catalytic systems?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs to test variables (catalyst loading, solvent polarity, temperature) and identify synergistic effects .
- Catalyst screening : Compare FeCl₂ (optimal for nitroolefin coupling) vs. FeCl₃ (superior for 3-unsubstituted derivatives) using kinetic profiling .
Basic: What protocols ensure stability during storage?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at −20°C to prevent hygroscopic degradation .
- Lyophilization : Convert hydrochloride salts to stable powders for long-term storage .
Advanced: How to conduct DFT studies on electronic properties?
Methodological Answer:
- Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and charge distribution .
- Solvent effects : Incorporate PCM models to simulate methanol/water environments .
Advanced: Strategies for elucidating reaction mechanisms
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps .
- In situ IR/Raman : Monitor intermediate formation (e.g., nitrile stretches in MBH adducts) .
Basic: Recommended purification techniques
Methodological Answer:
- Column chromatography : Use silica gel (ethyl acetate/hexanes) for chalcone conjugates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for hydrochloride salts .
Advanced: Conducting structure-activity relationship (SAR) studies
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
